5-Methoxypicolinaldehyde
Overview
Description
5-Methoxypicolinaldehyde, also known as 5-Methoxypyridine-2-carbaldehyde, is an organic compound with the molecular formula C7H7NO2. It is characterized by the presence of a methoxy group (-OCH3) and an aldehyde group (-CHO) attached to a pyridine ring. This compound is a yellow liquid and is primarily used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxypicolinaldehyde can be synthesized through various methods. One common method involves the reaction of 5-methoxypyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Another method involves the reduction of 5-methoxypyridine-2-carboxylic acid using a reducing agent like sodium borohydride (NaBH4) in methanol. This reaction is carried out at low temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The reactions are typically optimized for large-scale production to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methoxypyridine-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Methoxypyridine-2-carboxylic acid.
Reduction: 5-Methoxypyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of potential therapeutic agents for various diseases.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methoxypicolinaldehyde is primarily related to its ability to interact with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The aldehyde group is particularly reactive and can form Schiff bases with amino groups on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methoxypicolinaldehyde: Similar structure with a bromine atom instead of a hydrogen atom at the 5-position.
5-Chloro-2-methoxynicotinaldehyde: Similar structure with a chlorine atom instead of a hydrogen atom at the 5-position.
5,6-Dimethoxypicolinaldehyde: Similar structure with an additional methoxy group at the 6-position.
Uniqueness
5-Methoxypicolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-methoxypyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYUCLSCBVSTAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634276 | |
Record name | 5-Methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22187-96-8 | |
Record name | 5-Methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Formyl-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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